2-Methyl-6-[(methylsulfanyl)methyl]pyridine
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Overview
Description
2-Methyl-6-[(methylsulfanyl)methyl]pyridine is a heterocyclic organic compound that belongs to the pyridine family It features a pyridine ring substituted with a methyl group at the 2-position and a methylsulfanyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[(methylsulfanyl)methyl]pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyridine with a methylsulfanyl reagent under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction typically proceeds at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-[(methylsulfanyl)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, solvents like acetonitrile or dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-methylsulfanylated pyridine derivatives.
Substitution: Halogenated pyridines, aminopyridines, thiopyridines.
Scientific Research Applications
2-Methyl-6-[(methylsulfanyl)methyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical agents.
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-[(methylsulfanyl)methyl]pyridine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-ethylpyridine: Similar in structure but with an ethyl group at the 5-position instead of a methylsulfanyl group.
2-Hydroxy-6-methylpyridine: Features a hydroxyl group at the 6-position instead of a methylsulfanyl group.
2-Methyl-6-(tributylstannyl)pyridine: Contains a tributylstannyl group at the 6-position.
Uniqueness
2-Methyl-6-[(methylsulfanyl)methyl]pyridine is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and makes it a valuable compound for various applications.
Properties
CAS No. |
582330-17-4 |
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Molecular Formula |
C8H11NS |
Molecular Weight |
153.25 g/mol |
IUPAC Name |
2-methyl-6-(methylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C8H11NS/c1-7-4-3-5-8(9-7)6-10-2/h3-5H,6H2,1-2H3 |
InChI Key |
ZHHGHWRCUBEKBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CSC |
Origin of Product |
United States |
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